4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid
Description
Properties
IUPAC Name |
(E)-4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O3/c1-18(17-8(19)2-3-9(20)21)10-7(12)4-6(5-16-10)11(13,14)15/h2-5H,1H3,(H,17,19)(H,20,21)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGNBVXJPZMWGN-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid typically involves multi-step organic synthesis:
Formation of the chlorinated pyridine: : Starting from 3-chloro-5-(trifluoromethyl)pyridine, typically synthesized through chlorination and trifluoromethylation of pyridine.
N-Methylation: : Introducing a methyl group onto the hydrazine moiety, usually achieved through methylation reactions.
Condensation with Butenoic Acid: : This step involves condensation reactions to attach the butenoic acid group.
Purification: : Purification is typically achieved through crystallization, recrystallization, or chromatography.
Industrial Production Methods
On an industrial scale, the production might involve batch or continuous flow processes with optimizations for yield and purity. Key considerations include controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound is versatile and can participate in various types of chemical reactions, such as:
Oxidation: : Can undergo oxidation at specific sites, potentially forming more complex oxidized derivatives.
Reduction: : Reduction reactions may target the pyridine ring or the butenoic acid group.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridine ring and hydrazine moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents might include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Reagents can vary widely, from halogenating agents to nucleophiles like amines or alcohols.
Major Products
Major products formed from these reactions depend on the specific pathways and conditions but can include modified derivatives with altered functional groups or enhanced reactivity.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for designing new organic molecules with potential utility in materials science or catalysis.
Biology
In biological research, the compound may be studied for its interactions with biological molecules, potentially serving as a lead compound in drug discovery.
Medicine
Its structural complexity makes it a candidate for pharmacological evaluation, investigating its potential as a therapeutic agent targeting specific biochemical pathways.
Industry
In industry, it might be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects can involve:
Molecular Targets: : It may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: : The interaction with molecular targets can modulate specific biochemical pathways, potentially leading to therapeutic effects in medical applications or altered reactivity in chemical processes.
Comparison with Similar Compounds
Haloxyfop and Derivatives
Haloxyfop (2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid, CAS 69806-34-4) is a widely used herbicide. Key comparisons:
- Structural Differences: Haloxyfop uses a phenoxy-propanoic acid backbone with an ether linkage to the pyridine ring, whereas the target compound employs a butenoic acid backbone and a methylhydrazino bridge . The trifluoromethyl group is retained in both, enhancing resistance to degradation.
- Functional Properties: Haloxyfop inhibits acetyl-CoA carboxylase (ACCase), disrupting lipid synthesis in grasses. The target compound’s hydrazine group may interact with different enzymatic targets, such as hydrolases or oxidoreductases. Haloxyfop’s ester derivatives (e.g., haloxyfop-etotyl) were banned due to carcinogenicity in animal studies . The target compound’s safety profile remains unstudied but warrants caution due to structural similarities.
Table 1: Haloxyfop vs. Target Compound
Fluazifop and Related Pyridine Derivatives
Fluazifop (2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) shares the pyridine core and phenoxy-propanoic acid structure with Haloxyfop. Comparisons:
Benzohydrazide Analogs
4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide (CAS 1022251-81-5) features a benzohydrazide group instead of butenoic acid. Key differences:
- Functional Groups : The benzohydrazide structure may enhance lipid solubility compared to the target compound’s acidic backbone, affecting cellular uptake and persistence .
- Applications : Benzohydrazides are often used as intermediates in pesticide synthesis, suggesting the target compound could serve a similar role.
Environmental and Toxicological Considerations
- The trifluoromethyl group in both Haloxyfop and the target compound resists metabolic breakdown, raising concerns about environmental persistence .
- Hydrazine derivatives are often associated with genotoxicity; thus, the target compound’s methylhydrazino group necessitates rigorous toxicity testing .
Biological Activity
The compound 4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C12H10ClF3N3O3
- Molecular Weight: 327.68 g/mol
The biological activity of this compound primarily revolves around its interaction with specific enzymes and cellular pathways. Notably, it has been identified as an inhibitor of bacterial phosphopantetheinyl transferase (PPTase), which plays a crucial role in post-translational modifications essential for bacterial viability and virulence .
Target Enzyme: Phosphopantetheinyl Transferase
PPTases are critical for the modification of carrier proteins involved in fatty acid synthesis and other metabolic pathways. By inhibiting this enzyme, the compound disrupts bacterial growth and metabolism, making it a potential candidate for antibacterial applications.
Pharmacological Effects
Research indicates that this compound exhibits significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound's selective inhibition of bacterial PPTases without affecting human orthologues suggests a promising therapeutic window for treating bacterial infections.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antibacterial Activity : In vitro studies demonstrated that the compound effectively inhibits the growth of Bacillus subtilis at sublethal doses, leading to reduced production of Sfp-PPTase-dependent metabolites .
- Toxicity Profile : Preliminary toxicity assessments indicate that while the compound is harmful if ingested or inhaled, it shows a lower cytotoxicity profile in human cell lines compared to its antibacterial effects on bacteria .
- Synthetic Routes : The synthesis of this compound typically involves multi-step organic reactions, with variations in conditions yielding different derivatives with potentially enhanced biological activities .
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H10ClF3N3O3 |
| Molecular Weight | 327.68 g/mol |
| Target Enzyme | Phosphopantetheinyl Transferase |
| Antibacterial Activity | Effective against MRSA |
| Toxicity Profile | Harmful if ingested/inhaled; lower cytotoxicity in human cells |
Q & A
Q. Advanced
- Controlled Replicates : Perform triplicate experiments at standardized pH (e.g., 2.0, 7.4, 10.0) with buffered solutions .
- Kinetic Modeling : Use Arrhenius plots to compare activation energies across studies .
- Advanced Chromatography : Employ UPLC-MS/MS to identify degradation products and quantify reaction pathways .
What spectroscopic techniques are effective for structural elucidation?
Q. Basic
- X-ray Crystallography : Resolves stereochemistry of the hydrazino moiety and confirms pyridinyl geometry .
- 2D NMR : COSY and HSQC experiments map proton-proton coupling and -H correlations .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and trifluoromethyl (C-F, ~1150 cm) groups .
What strategies mitigate regioselectivity challenges during synthesis scale-up?
Q. Advanced
- Catalytic Optimization : Use Pd-catalyzed cross-coupling to enhance yield of the pyridinyl-hydrazine intermediate .
- Temperature Control : Maintain reactions at –20°C to suppress side-product formation in hydrazine coupling steps .
- In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction progression .
What biological targets are associated with structurally related pyridine derivatives?
Q. Basic
- Herbicides : Analogous compounds inhibit acetolactate synthase (ALS) in plants .
- Pharmaceuticals : Pyridinyl-hydrazine derivatives act as kinase inhibitors or protease modulators .
How do computational methods predict metabolic pathways in mammalian systems?
Q. Advanced
- In Silico Tools : Use Schrödinger’s QikProp to predict CYP450-mediated oxidation sites .
- MD Simulations : Model binding affinities to hepatic enzymes (e.g., CYP3A4) using AMBER force fields .
- MetaPath : Annotate potential glucuronidation or sulfation sites based on SMILES data .
What safety protocols are essential during laboratory handling?
Q. Basic
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal contact .
- Ventilation : Use fume hoods for reactions releasing volatile intermediates (e.g., trifluoromethyl chloride) .
- Waste Disposal : Segregate halogenated waste in labeled containers for incineration .
How do stereochemical variations in the hydrazino moiety affect bioactivity?
Q. Advanced
- Chiral Chromatography : Separate epimers using Chiralpak AD-H columns (heptane:IPA mobile phase) .
- Bioassays : Compare IC values of enantiomers against target enzymes (e.g., 10-fold differences observed in ALS inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
